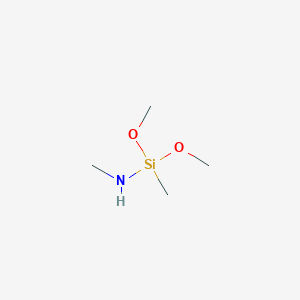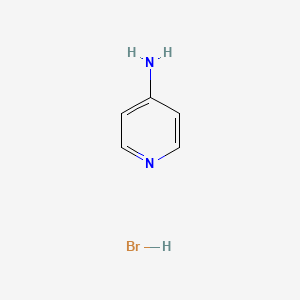
Pyridin-4-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-amine;hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridin-4-amine;hydrobromide can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield pyridinethione, which can be further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-4-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine or tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxide, dihydropyridine, tetrahydropyridine, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of pyridin-4-amine;hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .
Vergleich Mit ähnlichen Verbindungen
Pyridin-4-amine;hydrobromide can be compared with other pyridine derivatives such as:
Pyridine N-oxide: Known for its oxidizing properties.
Dihydropyridine: Commonly used in the synthesis of calcium channel blockers.
Tetrahydropyridine: Used in the synthesis of various pharmaceuticals.
This compound is unique due to its specific structure and reactivity, making it suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
51527-87-8 |
|---|---|
Molekularformel |
C5H7BrN2 |
Molekulargewicht |
175.03 g/mol |
IUPAC-Name |
pyridin-4-amine;hydrobromide |
InChI |
InChI=1S/C5H6N2.BrH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H |
InChI-Schlüssel |
NTYVXOVMHSAZCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


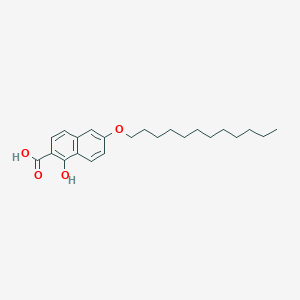

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
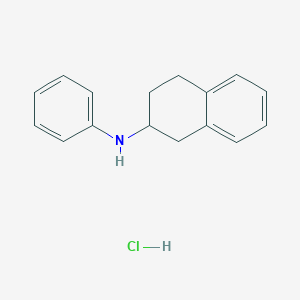




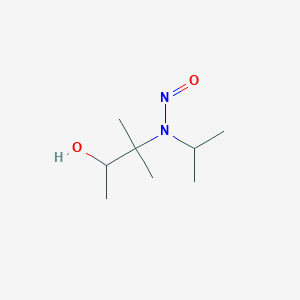
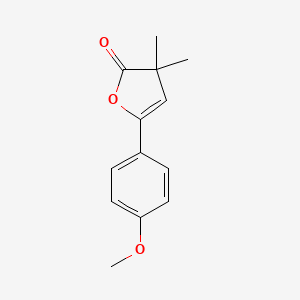

![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
